
pyridin-2-yl sulfenyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridin-2-yl sulfenyl chloride is a chemical compound that belongs to the class of sulfenyl chlorides It is characterized by the presence of a sulfenyl chloride group attached to the second position of a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pyridin-2-yl sulfenyl chloride can be synthesized through the reaction of di(pyridin-2-yl) disulfide with sulfuryl chloride. The reaction typically involves the use of an inert solvent such as chloroform and is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions: Pyridin-2-yl sulfenyl chloride undergoes various types of chemical reactions, including:
Electrophilic Addition: It reacts with alkenes and alkynes to form addition products.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfenyl chloride group is replaced by other nucleophiles.
Common Reagents and Conditions:
Electrophilic Addition: Reactions with alkenes and alkynes typically occur in the presence of a solvent like chloroform at room temperature.
Substitution Reactions: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed:
Electrophilic Addition: The major products are typically sulfenylated alkenes or alkynes.
Substitution Reactions: The products are pyridin-2-yl derivatives with the nucleophile replacing the sulfenyl chloride group.
Aplicaciones Científicas De Investigación
Pyridin-2-yl sulfenyl chloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of pyridin-2-yl sulfenyl chloride involves its reactivity as an electrophile. The sulfenyl chloride group can undergo nucleophilic attack, leading to the formation of various products depending on the nature of the nucleophile. This reactivity is exploited in synthetic chemistry to create diverse compounds with desired properties.
Comparación Con Compuestos Similares
Pyridine-2-sulfonyl Chloride: Similar in structure but contains a sulfonyl chloride group instead of a sulfenyl chloride group.
Pyridin-2-yl Sulfenyl Bromide: Contains a bromine atom instead of chlorine, leading to different reactivity and applications.
Uniqueness: Pyridin-2-yl sulfenyl chloride is unique due to its specific reactivity profile, which allows for selective reactions in organic synthesis. Its ability to undergo both electrophilic addition and nucleophilic substitution makes it a versatile reagent in chemical research.
Propiedades
Número CAS |
59089-57-5 |
|---|---|
Fórmula molecular |
C5H4ClNS |
Peso molecular |
145.61 g/mol |
Nombre IUPAC |
pyridin-2-yl thiohypochlorite |
InChI |
InChI=1S/C5H4ClNS/c6-8-5-3-1-2-4-7-5/h1-4H |
Clave InChI |
LPSGLVVLTUUMIZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)SCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl N-[(Pyrazin-2-yl)carbamothioyl]carbamate](/img/structure/B8638835.png)
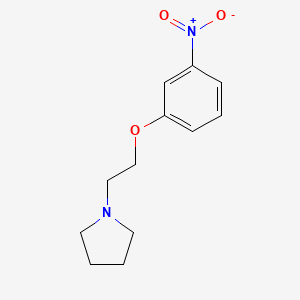

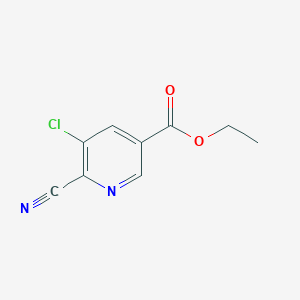
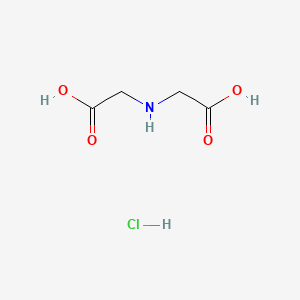
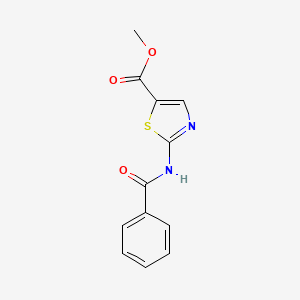

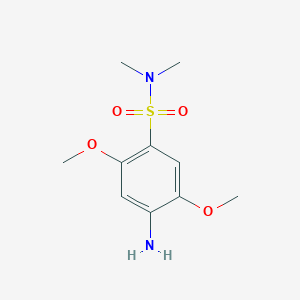
![methyl 1-[N-(benzofuran-2-ylcarbonyl)amino]-1-cyclohexanecarboxylate](/img/structure/B8638888.png)

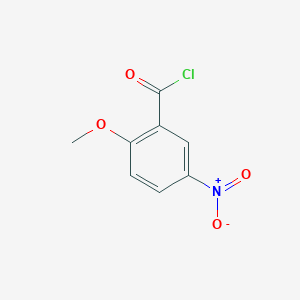
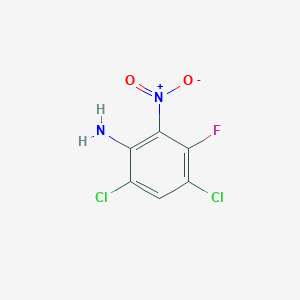
![3-{4-[(2-Propylpentanoyl)amino]phenyl}prop-2-enoic acid](/img/structure/B8638916.png)
